2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride
Description
2-Amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride (CAS: 1423024-72-9) is a fluorinated amide derivative with the molecular formula C₁₃H₂₀ClFN₂O and a molecular weight of 274.76 g/mol . Structurally, it features a pentanamide backbone substituted with a 2-fluorophenylmethyl group, a methyl group at the 4-position, and a primary amino group. The hydrochloride salt enhances its stability and solubility in aqueous media.
Properties
IUPAC Name |
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O.ClH/c1-10(2)8-13(16)14(18)17(3)9-11-6-4-5-7-12(11)15;/h4-7,10,13H,8-9,16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSUTLLJUFPIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)CC1=CC=CC=C1F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenylmethylamine intermediate. This can be achieved through the reaction of 2-fluorobenzyl chloride with ammonia or an amine under controlled conditions.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-dimethylpentanoic acid or its derivatives. This step often requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Hydrochloride Salt Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties .
- Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions due to its ability to participate in nucleophilic substitutions and coupling reactions.
Biology
- Biological Activity Investigation : The compound is under investigation for its potential biological activities, including enzyme inhibition and receptor binding studies. Its interactions with biological targets may lead to significant insights into metabolic pathways .
- Mechanism of Action : The compound may act as an inhibitor or modulator of enzyme activity and can bind to cell surface receptors, altering signal transduction pathways.
Medicine
- Therapeutic Potential : Research is ongoing into the therapeutic applications of this compound in drug development. Its structural characteristics suggest potential efficacy in targeting specific biological pathways associated with diseases .
- Drug Design : The compound’s scaffold has been explored for designing new pharmaceuticals that may address unmet medical needs.
Industry
- Specialty Chemicals Production : It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Synthesis Routes
The synthesis of 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride typically involves several steps:
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Formation of Fluorophenyl Intermediate :
- The synthesis begins with the preparation of the 2-fluorophenylmethylamine intermediate through the reaction of 2-fluorobenzyl chloride with ammonia or an amine under controlled conditions.
- Amidation Reaction :
The biological evaluation of this compound indicates potential activities against various biological targets:
Antimicrobial Activity
Research on structurally similar compounds has shown promising antimicrobial properties. For instance, derivatives have demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that this compound may also exhibit antimicrobial efficacy.
Antitumor Activity
The structural features of this compound may contribute to potential antitumor activity. Studies on related compounds indicate that modifications can enhance cytotoxic effects against cancer cell lines such as HT29 colon cancer cells.
Case Studies
-
Antimicrobial Evaluation :
- In vitro studies have assessed the ability of compounds similar to this one to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features enhance antibacterial activity.
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Cytotoxicity Assays :
- Evaluations on Jurkat T cells and HT29 cells revealed that electron-donating groups significantly influence cytotoxicity. This suggests that the fluorophenyl and dimethyl groups present in our compound could similarly enhance antitumor properties.
Data Tables
| Application Type | Target | Activity | Notes |
|---|---|---|---|
| Chemistry | Synthesis | Building Block | Used for synthesizing complex molecules |
| Biology | Enzymes | Inhibition | Investigated for enzyme modulation |
| Medicine | Cancer Cells | Cytotoxicity | Potential antitumor activity observed |
| Industry | Agrochemicals | Intermediate | Used in specialty chemical production |
Mechanism of Action
The mechanism by which 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride exerts its effects is often related to its interaction with specific molecular targets. These may include:
Enzymes: The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, altering signal transduction and cellular responses.
Pathways: The compound can influence various molecular pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl-Containing Amides
a. 3-Amino-2-[(4-Fluorophenyl)methyl]-N-Methylpropanamide Hydrochloride (CAS: 1909313-82-1)
- Molecular Formula : C₁₁H₁₄ClFN₂O
- Molecular Weight : 246.71 g/mol
- Key Differences : Shorter carbon chain (propanamide vs. pentanamide), 4-fluorophenyl substitution (vs. 2-fluorophenyl), and absence of a 4-methyl group.
- Applications: Used in pharmaceutical development for enhanced pharmacological profiles and agrochemical innovations due to its reactivity and selectivity .
b. 2-[(3-Fluorophenyl)amino]-N-Phenylpropanamide (CAS: Not provided)
- Molecular Formula : C₁₅H₁₅FN₂O
- Molecular Weight : 258.29 g/mol
- Key Differences: Propanamide backbone with a 3-fluorophenylamino group and N-phenyl substitution. Lacks the pentanamide chain and hydrochloride salt.
- Applications: Not explicitly stated, but fluorophenyl-amino derivatives often serve as intermediates in drug synthesis .
Amino Acetamide Hydrochlorides
a. Midodrine Hydrochloride (CAS: 30902-17-9)
- Molecular Formula : C₁₂H₁₈N₂O₄·HCl
- Molecular Weight : 290.74 g/mol
- Key Differences : Features a 2,5-dimethoxyphenyl group and a hydroxyethyl substituent instead of fluorophenylmethyl.
- Applications : Clinically approved vasopressor for treating hypotension. Demonstrates the importance of aromatic substituents (methoxy vs. fluoro) in bioactivity .
b. Mildrine Hydrochloride (CAS: 30902-17-9)
- Molecular Formula : C₁₂H₁₇N₂O₄·HCl
- Molecular Weight : 290.74 g/mol
- Key Differences : Structurally identical to Midodrine but with a 2,6-dimethoxyphenyl group. Highlights how positional isomerism of substituents can alter pharmacological properties .
Other Related Structures
a. N-[(2-Fluorophenyl)methyl]oxan-4-amine Hydrochloride (CAS: 2309467-39-6)
- Molecular Formula: C₁₂H₁₇ClFNO
- Molecular Weight : 245.72 g/mol
- Key Differences : Replaces the pentanamide backbone with an oxane (tetrahydropyran) ring. Demonstrates versatility in scaffold design for small-molecule drug discovery .
b. 2-Amino-N-{[Benzyl(methyl)carbamoyl]methyl}acetamide Hydrochloride (CAS: 1832158-38-9)
Data Table: Structural and Physicochemical Comparison
Research Findings and Key Insights
- Substituent Effects : The position of fluorine on the phenyl ring (2- vs. 4-) influences electronic properties and binding affinity. For example, 4-fluorophenyl derivatives may exhibit better metabolic stability due to reduced steric hindrance .
- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug candidates. Midodrine’s success underscores the importance of salt selection in clinical efficacy .
- Hydrogen Bonding : Analogous acetamides (e.g., 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide) exhibit N–H⋯O and C–H⋯O interactions in crystal structures, which may correlate with stability and crystallinity in related compounds .
Biological Activity
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride, a compound of interest in medicinal chemistry, exhibits various biological activities that have been explored in recent research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1423026-24-7
- Molecular Formula : C14H21FN2O·HCl
- Molecular Weight : 284.80 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as a selective inhibitor of certain enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression. For instance, related benzamide derivatives have demonstrated potent inhibitory activity against class I HDAC isoforms, leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cell lines .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro experiments showed that it significantly inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's efficacy was further validated in vivo using xenograft models where it exhibited substantial tumor reduction compared to control groups .
Case Studies and Research Findings
Safety and Toxicology
The safety profile of this compound has not been extensively studied; however, related compounds have shown low toxicity levels in preclinical trials. Future investigations should focus on comprehensive toxicological assessments to ensure safe therapeutic use.
Q & A
Q. What experimental designs validate the compound’s selectivity against off-target receptors (e.g., adrenergic vs. dopaminergic receptors)?
- Methodological Answer : Use radioligand binding assays (³H-labeled antagonists) on transfected HEK293 cells expressing target receptors. Pair with calcium flux assays (Fluo-4 AM dye) to measure functional selectivity. Computational pharmacophore modeling identifies critical steric clashes with off-targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
